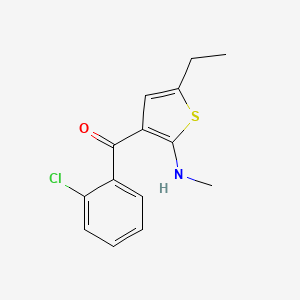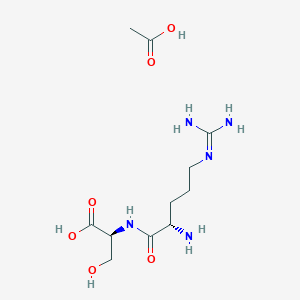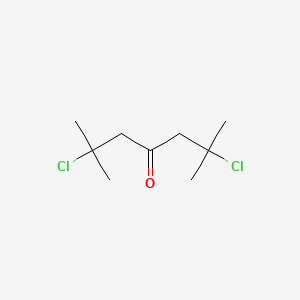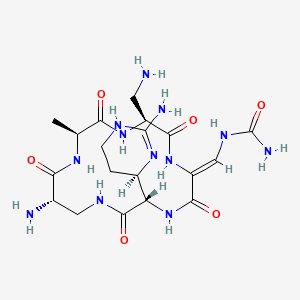
De-diazepin-2-one Clotiazepam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
De-diazepin-2-one Clotiazepam is a thienodiazepine drug that is a benzodiazepine analog. It is primarily used for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties . The compound is known for its ability to increase stage 2 non-rapid eye movement sleep .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of De-diazepin-2-one Clotiazepam typically involves the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow chemistry. This method allows for efficient and scalable synthesis of benzodiazepines, including this compound .
化学反応の分析
Types of Reactions
De-diazepin-2-one Clotiazepam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the benzene or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various metabolites that retain the core thienodiazepine structure but with modified functional groups .
科学的研究の応用
De-diazepin-2-one Clotiazepam has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of benzodiazepine analogs.
Biology: Studied for its effects on GABA receptors and its role in neurotransmission.
Medicine: Used in the treatment of anxiety disorders, insomnia, and as a premedicant in minor surgeries.
Industry: Utilized in the development of new anxiolytic and anticonvulsant drugs.
作用機序
De-diazepin-2-one Clotiazepam acts at the benzodiazepine receptors (BZD) on the GABA_A receptor. It enhances the inhibitory effect of GABA by increasing the frequency of opening of the chloride channel, leading to hyperpolarization of the neuron and decreased probability of neuronal discharge . This action results in its anxiolytic, anticonvulsant, sedative, and muscle relaxant effects .
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of seizure disorders.
Lorazepam: Used for its sedative and anxiolytic properties.
Uniqueness
De-diazepin-2-one Clotiazepam is unique due to its thienodiazepine structure, where the benzene ring is replaced by a thiophene ring. This structural difference contributes to its distinct pharmacological profile and shorter elimination half-life compared to other benzodiazepines .
特性
分子式 |
C14H14ClNOS |
|---|---|
分子量 |
279.8 g/mol |
IUPAC名 |
(2-chlorophenyl)-[5-ethyl-2-(methylamino)thiophen-3-yl]methanone |
InChI |
InChI=1S/C14H14ClNOS/c1-3-9-8-11(14(16-2)18-9)13(17)10-6-4-5-7-12(10)15/h4-8,16H,3H2,1-2H3 |
InChIキー |
GONPMZRYALNCAZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(S1)NC)C(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)








![2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13418073.png)
